molecular formula C16H11NOS B14250889 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde CAS No. 214785-98-5

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde

Katalognummer: B14250889
CAS-Nummer: 214785-98-5
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: YCRMAXKCMOCJBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with an ethenyl group and an aldehyde group attached. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method is the reaction of 2-aminobenzenethiol with 4-formylbenzaldehyde in the presence of a base such as sodium hydroxide in ethanol as a solvent. The reaction is carried out at elevated temperatures, typically around 50°C, for several hours to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiazole ring with an ethenyl and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

214785-98-5

Molekularformel

C16H11NOS

Molekulargewicht

265.3 g/mol

IUPAC-Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C16H11NOS/c18-11-13-7-5-12(6-8-13)9-10-16-17-14-3-1-2-4-15(14)19-16/h1-11H

InChI-Schlüssel

YCRMAXKCMOCJBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.